6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one
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Overview
Description
6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is a compound belonging to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one typically involves the reaction of ethyl hydrazinecarboxylate with 4-methoxybenzyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds also exhibit a broad range of biological activities and are used in various applications.
4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group are known for their diverse chemical reactivity and biological activities.
Uniqueness
6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects make it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
CAS No. |
824983-50-8 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
6-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11-12(17)14-13(16-15-11)19-8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
JBTGFDIANXMYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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